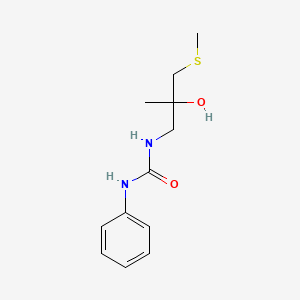
1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-phenylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-phenylurea is a chemical compound with a unique structure that combines a hydroxy group, a methylthio group, and a phenylurea moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-phenylurea typically involves the reaction of 2-hydroxy-2-methyl-3-(methylthio)propylamine with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-Hydroxy-2-methyl-3-(methylthio)propylamine+Phenyl isocyanate→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and crystallization to obtain the compound in high purity.
化学反应分析
Types of Reactions: 1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-phenylurea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The phenylurea moiety can be reduced under specific conditions.
Substitution: The methylthio group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a reduced phenylurea derivative.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-phenylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-phenylurea involves its interaction with specific molecular targets. The hydroxy and methylthio groups may play a role in binding to enzymes or receptors, thereby modulating their activity. The phenylurea moiety may contribute to the compound’s overall stability and bioactivity.
相似化合物的比较
- 1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-(tetrahydro-2H-pyran-4-yl)urea
- 1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-(2-methoxyphenyl)urea
- N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-4-phenoxybenzamide
Uniqueness: 1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-phenylurea stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
生物活性
1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-phenylurea is a synthetic organic compound notable for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its unique structure, which includes a hydroxy group, a methylthio group, and a phenylurea moiety, positions it for various biological interactions that can influence cellular processes.
The compound's molecular formula is C12H18N2O2S, and it is characterized by the following structural features:
- Hydroxy group
- Methylthio group
- Phenylurea moiety
These features contribute to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The mechanism involves binding to active sites or altering the conformation of proteins, leading to modulation of cellular pathways and processes. This interaction can result in various biological outcomes, including cytotoxic effects on cancer cells.
Biological Activity Overview
Research has indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes key findings related to its biological activity:
| Cell Line | IC50 (µM) | Effect | Reference |
|---|---|---|---|
| Hep-2 | 3.25 | Cytotoxicity | |
| P815 | 17.82 | Cytotoxicity | |
| A549 | 0.71 | Induction of autophagy | |
| HCT116 | 1.1 | Cell cycle arrest | |
| MCF-7 | 1.88 | Anticancer activity |
Case Studies
Several studies have investigated the biological effects of this compound:
- Cytotoxicity in Cancer Cells : A study demonstrated that this compound showed significant cytotoxic effects in Hep-2 and P815 cell lines, with IC50 values indicating potent activity against these cancer types. This suggests potential applications in cancer treatment.
- Mechanistic Insights : Research has shown that this compound may induce apoptosis in cancer cells through the modulation of specific signaling pathways. For instance, it has been linked to the activation of caspases, which are critical in the apoptotic process.
- Comparative Studies : In comparative studies with other compounds exhibiting similar structures, this compound demonstrated superior efficacy against certain cancer cell lines, highlighting its potential as a lead compound for further drug development.
属性
IUPAC Name |
1-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-12(16,9-17-2)8-13-11(15)14-10-6-4-3-5-7-10/h3-7,16H,8-9H2,1-2H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEDWNFLURPDDPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1=CC=CC=C1)(CSC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














